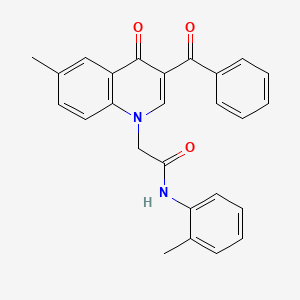
2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-ethoxyphenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide" is a structurally complex molecule that may have potential applications in various fields, including pharmacology and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer some of the properties and synthesis methods that might be applicable.
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where a toluene and methanol mixture was used for crystallization . This suggests that a similar approach could be used for synthesizing the compound , possibly involving the coupling of an ethoxyphenyl precursor with a furan-pyrazin derivative.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for instance, was determined to be monoclinic with specific unit-cell parameters .
Chemical Reactions Analysis
While the papers do not provide specific reactions for the compound , they do discuss the reactivity of structurally related compounds. For example, the presence of an acetamide group can imply certain reactivity patterns, such as participation in hydrogen bonding, which can influence the compound's chemical behavior and its interactions in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, thermogravimetric analysis and differential thermal analysis can provide insights into the thermal stability of the compound . Additionally, the vibrational investigation combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations can offer a comprehensive understanding of the compound's vibrational modes and electronic properties .
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
In the realm of coordination chemistry, pyrazole-acetamide derivatives have been synthesized and characterized, showcasing their potential in forming novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity through in vitro assessments using DPPH, ABTS, and FRAP methods. This indicates the compound's utility in exploring antioxidant properties and the formation of coordination compounds with potential biological activities (Chkirate et al., 2019).
Synthesis and Antibacterial Activity
Another application includes the synthesis and evaluation of furo[3,2-b]pyrrole derivatives for their antibacterial activity. The process involves the creation of compounds with unusual chirality, evaluated for their effectiveness against Escherichia coli and Micrococcus luteus. This research contributes to the development of new antibacterial agents and underscores the importance of structural diversity in medicinal chemistry (Zemanov et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The design and synthesis of specific acetamide derivatives have been explored for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. These compounds showed promising IC50 values and correlated well with docking studies, suggesting their potential in therapeutic interventions for diabetes (Saxena et al., 2009).
Flavoring Substance Evaluation
In the food industry, the safety and application of flavoring substances have been evaluated, with specific compounds assessed for human health implications. Such studies are crucial for determining the safety levels of flavoring agents, ensuring they are within acceptable exposure limits for use in food products (Younes et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of specific acetamide compounds highlight their structural properties and potential applications in material science. This includes the preparation and crystallization of compounds, providing foundational knowledge for further exploration in various scientific fields (Nayak et al., 2014).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-16-5-3-14(4-6-16)11-18(23)22-12-17-19(21-9-8-20-17)15-7-10-24-13-15/h3-10,13H,2,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWTUFWQIYSGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)
![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)
![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)




![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

